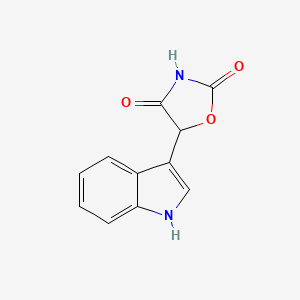
5-(1H-Indol-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Indol-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features both an indole and an oxazolidine ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The oxazolidine-2,4-dione moiety is also significant in medicinal chemistry due to its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-yl)oxazolidine-2,4-dione typically involves the reaction of indole derivatives with oxazolidine-2,4-dione precursors. One common method involves the condensation of indole-3-carboxaldehyde with oxazolidine-2,4-dione under acidic conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-(1H-Indol-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The oxazolidine ring can be reduced to form oxazolidinones.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Oxazolidinones.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(1H-Indol-3-yl)oxazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and oxazolidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
類似化合物との比較
Similar Compounds
5-(1H-Indol-3-yl)methyleneimidazolidine-2,4-dione: Similar structure but with an imidazolidine ring instead of oxazolidine.
5-(1H-Indol-3-yl)methylene-4-oxo-2-thioxothiazolidin-3-yl: Contains a thioxothiazolidine ring.
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: Features an oxadiazole ring instead of oxazolidine.
Uniqueness
5-(1H-Indol-3-yl)oxazolidine-2,4-dione is unique due to the combination of the indole and oxazolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
5-(1H-indol-3-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(16-11(15)13-10)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,(H,13,14,15) |
InChIキー |
DDWRAUMWZIQKQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3C(=O)NC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















